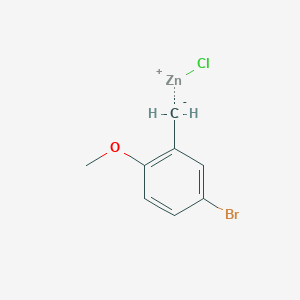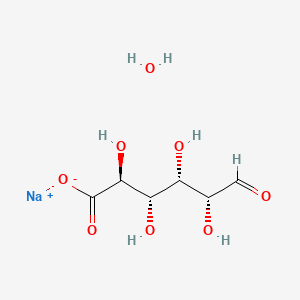
5-Bromo-2-methoxybenzylzinc chloride solution
Übersicht
Beschreibung
5-Bromo-2-methoxybenzylzinc chloride solution is a chemical compound with the linear formula CH3OC6H3(Br)CH2ZnCl . It is typically available as a 0.5 M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxybenzylzinc chloride solution is represented by the linear formula CH3OC6H3(Br)CH2ZnCl . The molecular weight of this compound is 300.90 .Physical And Chemical Properties Analysis
5-Bromo-2-methoxybenzylzinc chloride solution is typically stored at temperatures between 2-8°C . It has a molecular weight of 300.90 .Wissenschaftliche Forschungsanwendungen
Cyclization Reactions in Organic Synthesis
- In a study by (Macdonald & Proctor, 1970), cyclization of certain chloride compounds with aluminum chloride yielded products demonstrating the properties of a monoaryl ketone. This showcases the role of related compounds in organic synthesis, particularly in cyclization reactions.
Application in Protein Modification
- Horton and Tucker (1970) explored water-soluble reagents derived from similar compounds for selectively modifying tryptophan and cysteine in amino acids. Their study, (Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts. Water-soluble environmentally sensitive protein reagents), indicates potential applications in protein research and biochemistry.
Antibacterial Properties
- A 2003 study by Xu et al. on bromophenols from marine algae, (Antibacterial bromophenols from the marine red alga Rhodomela confervoides), found significant antibacterial activity in related compounds. This suggests potential for antimicrobial applications.
Photodynamic Therapy for Cancer Treatment
- The study (The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base) by Pişkin et al. (2020) discusses zinc phthalocyanine derivatives with properties useful in photodynamic therapy for cancer. Compounds similar to 5-Bromo-2-methoxybenzylzinc chloride may play a role in developing such treatments.
Identification and Analysis in Forensic Science
- In the field of forensic science, compounds like 5-Bromo-2-methoxybenzylzinc chloride are crucial for the identification of certain substances. For example, Poklis et al. (2015) in their study, (Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper), analyzed similar compounds on blotter paper, indicating the relevance in toxicology and drug analysis.
Synthesis of Novel Chemical Compounds
- The work by Majumdar & Mukhopadhyay (2003), (Regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones by radical cyclization), demonstrates the use of bromobenzyl bromides in synthesizing novel compounds, highlighting the role of similar chemicals in advancing synthetic chemistry.
Safety and Hazards
This compound is classified as having Acute Toxicity (Oral - Category 4), Carcinogenicity (Category 2), Flammability (Liquid - Category 2), Skin Corrosion (Category 1B), and Specific Target Organ Toxicity (Single Exposure - Category 3) . The precautionary statements include P210, P260, P280, P305 + P351 + P338, P370 + P378, and P403 + P235 .
Wirkmechanismus
Target of Action
This compound is a type of organozinc reagent , which are commonly used in organic chemistry for various types of chemical reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 5-Bromo-2-methoxybenzylzinc chloride solution involves its interaction with other chemical entities in a reaction mixture. As an organozinc compound, it can act as a nucleophile, attacking electrophilic carbon atoms in suitable substrates . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants present .
Biochemical Pathways
The 5-Bromo-2-methoxybenzylzinc chloride solution can participate in various biochemical pathways depending on the reaction it is involved in. It can affect different pathways based on its role as a nucleophile and the specific substrates it interacts with . .
Result of Action
The molecular and cellular effects of the action of 5-Bromo-2-methoxybenzylzinc chloride solution would depend on the specific reaction it is used in. As a nucleophile, it can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxybenzylzinc chloride solution can be influenced by various environmental factors. These include the temperature, solvent, concentration of the solution, and the presence of other reactants . For instance, it is typically stored at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
4-bromo-2-methanidyl-1-methoxybenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKCWJCGDDKRRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClOZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352530-35-9 | |
| Record name | 352530-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)





